molecular formula C14H10Cl2N2O2 B3842084 N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

Cat. No.: B3842084
M. Wt: 309.1 g/mol
InChI Key: AFSPDMVYLXZASM-UHFFFAOYSA-N
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Description

N'-[(2,4-Dichlorobenzoyl)oxy]benzenecarboximidamide is a synthetic amidoxime derivative characterized by a benzene ring substituted with a carboximidamide group (N'-hydroxy) and a 2,4-dichlorobenzoyloxy ester moiety. The compound’s structure combines electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzoyl group, which enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-6-7-11(12(16)8-10)14(19)20-18-13(17)9-4-2-1-3-5-9/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSPDMVYLXZASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide typically involves the reaction of 2,4-dichlorobenzoic acid with benzenecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 3: Electronic Spectral Data for Dichlorobenzoyl Complexes

Compound λₘₐₓ (nm) Absorbance (A) Molar Absorptivity (ε) 10 Dq (cm⁻¹)
FeCl₃·6H₂O 310 0.45 1,200 N/A
1-(2,4-Dichlorobenzoyl)-3-methylthiourea 280 0.62 2,800 15,000
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) 350 0.89 4,500 18,500

Biological Activity

N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a dichlorobenzoyl group and an amide functional group. The molecular formula is C15H12Cl2N2O2, indicating the presence of two chlorine atoms, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the dichlorobenzoyl moiety may enhance the compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways in pathogens .
  • Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests that this compound may have similar effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AntitumorInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar compounds found that those with a dichlorobenzoyl group exhibited significant inhibition against various bacterial strains. The mechanism was attributed to membrane disruption and interference with cellular respiration .
  • Anti-inflammatory Mechanism : In an experimental model involving induced inflammation, a compound structurally related to this compound showed a marked decrease in paw swelling and reduced levels of inflammatory markers. This suggests a potential application in treating inflammatory diseases .
  • Antitumor Activity : Research into structurally analogous compounds revealed their ability to induce apoptosis in cancer cell lines. This effect was linked to the activation of caspase pathways and inhibition of cell proliferation .

Q & A

Q. What synthetic methodologies are recommended for N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide, and how do reaction parameters influence yield?

  • Methodological Answer: The synthesis of this compound derivatives typically involves refluxing precursors in ethanol at 75°C for extended periods (e.g., 7 hours) to achieve high yields (e.g., 97.58%) . Key parameters include solvent choice (ethanol for solubility and stability), temperature control to prevent decomposition, and stoichiometric ratios of reactants. Catalysts or bases like sodium carbonate may enhance coupling reactions. Post-synthesis purification via rotary evaporation and recrystallization ensures product integrity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:
  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dichlorobenzoyl group, N-H stretches for the imidamide moiety) .
  • UV-Vis: Detects π→π* transitions in aromatic systems (e.g., absorbance peaks between 250–300 nm) .
  • Mass Spectrometry: Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
    Discrepancies in spectral data (e.g., unexpected peaks in NMR) should be resolved by repeating experiments under controlled conditions or using alternative solvents to eliminate artifacts .

Advanced Research Questions

Q. How can molecular docking studies predict the anticancer potential of this compound derivatives?

  • Methodological Answer: Docking studies against targets like ribonucleotide reductase (RNR) can predict binding affinity. For example, a related iron(III) complex exhibited a ΔG value of -7.76 kcal/mol, indicating strong binding compared to hydroxyurea (-6.12 kcal/mol) . Researchers should:

Prepare the Ligand: Optimize the compound’s 3D structure using software like AutoDock.

Select a Protein Target: Use crystal structures from the PDB (e.g., RNR, PDB ID: 3USS).

Run Simulations: Apply scoring functions (e.g., AutoDock Vina) to calculate ΔG and inhibition constants (e.g., 2.11 mM for the iron complex) .
Table 1: Example Docking Results

CompoundΔG (kcal/mol)Inhibition Constant
Hydroxyurea-6.1234.5 mM
Iron(III) Complex -7.762.11 mM

Q. What experimental strategies resolve contradictions between computational predictions and in vitro bioactivity data for chlorinated benzamide derivatives?

  • Methodological Answer:
  • Dose-Response Assays: Validate computational ΔG values with IC50 measurements in cancer cell lines (e.g., MCF-7 or HeLa).
  • Control Experiments: Compare with structurally analogous compounds (e.g., pyrazoxyfen, a dichlorobenzoyl-containing herbicide ) to isolate functional group contributions.
  • Mechanistic Studies: Use techniques like Western blotting to assess downstream effects (e.g., RNR inhibition via dNTP depletion) .

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound?

  • Methodological Answer:
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may reduce hydrolysis of the imidamide group compared to ethanol .
  • Temperature Gradients: Lower temperatures (e.g., 0–25°C) during coupling steps minimize decomposition.
  • Catalyst Optimization: Palladium catalysts (e.g., Pd/C) or mild bases (e.g., NaHCO3) improve regioselectivity in benzoylation reactions .

Methodological Notes

  • Safety: Hazard assessments are critical when handling dichlorinated compounds. Follow protocols from Prudent Practices in the Laboratory (e.g., PPE, fume hoods) .
  • Data Reproducibility: Report reaction yields, spectral parameters, and docking scores with standard deviations from triplicate experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide
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